molecular formula C6H2ClF3IN B1405141 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine CAS No. 749875-03-4

3-Chloro-4-iodo-2-(trifluoromethyl)pyridine

Cat. No. B1405141
M. Wt: 307.44 g/mol
InChI Key: PFYURLXUWVBSRO-UHFFFAOYSA-N
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Description

3-Chloro-4-iodo-2-(trifluoromethyl)pyridine is a chemical intermediate used in the synthesis of various agrochemical and pharmaceutical ingredients . It is part of the trifluoromethylpyridines (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of TFMP derivatives, including 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine, involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is synthesized using several methods and is in high demand as a chemical intermediate for the synthesis of several crop-protection products .

Scientific Research Applications

Halogen Manipulation and Metalation

3-Chloro-4-iodo-2-(trifluoromethyl)pyridine serves as a versatile intermediate in organic synthesis, particularly in halogen manipulation and metalation processes. For instance, it can undergo site-selective electrophilic substitutions, allowing for the neat conversion into derivatives with varied halogen arrangements through reactions involving lithium diisopropylamide and iodine. This adaptability facilitates further chemical manipulations, including halogen/metal exchange and electrophilic trapping, highlighting its utility in synthetic organic chemistry (Mongin et al., 1998).

Functionalization and Carboxylation

The compound is instrumental in the regioexhaustive functionalization of pyridines, where it can be transformed into various carboxylic acids. Such transformations are crucial for the development of novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and material science. The selective deprotonation and subsequent carboxylation at specific positions on the pyridine ring demonstrate the compound's role in creating structurally diverse molecules (Cottet et al., 2004).

Interaction Studies and Structural Characterization

Research also delves into the interaction of related pyridine compounds with molecular iodine, shedding light on the structural and spectroscopic characteristics of these interactions. Such studies are pivotal for understanding the chemical behavior of 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine derivatives, potentially leading to applications in designing drugs with specific molecular targeting capabilities (Chernov'yants et al., 2011).

Synthesis of Herbicide Intermediates

Additionally, the compound's derivatives serve as key intermediates in the synthesis of herbicides, such as in the preparation of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, which is vital for producing highly efficient herbicides like trifloxysulfuron. This highlights its significant role in the agricultural chemical industry and its contribution to the development of new herbicidal compounds (Zuo Hang-dong, 2010).

Antimicrobial Activities and DNA Interaction

Exploratory studies on related chloro-trifluoromethyl pyridines reveal their potential antimicrobial activities and interactions with DNA. Such findings suggest the broader implications of 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine and its derivatives in medicinal chemistry, particularly in the development of new antimicrobial agents and the study of DNA-targeting mechanisms (Evecen et al., 2017).

Future Directions

It is expected that many novel applications of TFMP derivatives, including 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine, will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-chloro-4-iodo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-4-3(11)1-2-12-5(4)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYURLXUWVBSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261480
Record name 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-iodo-2-(trifluoromethyl)pyridine

CAS RN

749875-03-4
Record name 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
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Record name 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-iodo-2-(trifluoromethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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